2-Chloro-N,N-dimethylquinazolin-4-amine

Übersicht

Beschreibung

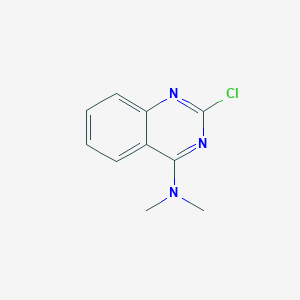

2-Chloro-N,N-dimethylquinazolin-4-amine is a chemical compound with the molecular formula C10H10ClN3. It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a chloro group at the second position and a dimethylamino group at the fourth position of the quinazoline ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N,N-dimethylquinazolin-4-amine typically involves the reaction of 2,4-dichloroquinazoline with dimethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature for about 30 minutes .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of chemicals to meet industrial safety and environmental standards.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-N,N-dimethylquinazolin-4-amine can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.

Oxidation and reduction: The compound can participate in redox reactions under appropriate conditions.

Coupling reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium hydroxide or other strong bases.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Coupling reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazoline derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Chloro-N,N-dimethylquinazolin-4-amine serves as a vital building block in the synthesis of various therapeutic agents. Its structural framework allows for modifications that can enhance biological activity and specificity towards certain targets. Notably, derivatives of this compound have been explored for their potential as anticancer agents due to their ability to induce apoptosis in cancer cells.

Anticancer Activity

Research has demonstrated that compounds derived from this compound exhibit significant anticancer properties. For instance, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine was identified as a potent apoptosis inducer with an effective concentration (EC50) of 2 nM in cell-based assays, showing efficacy against various cancer models including human breast cancer xenografts .

Biological Studies

The compound is also utilized in biological studies to investigate its effects on different cellular pathways. Quinazoline derivatives, including this compound, have been shown to interact with specific molecular targets, potentially modulating enzyme activity and receptor interactions.

Chemical Synthesis

In addition to its biological applications, this compound is employed in chemical synthesis processes aimed at producing more complex quinazoline derivatives. These derivatives are valuable in drug discovery and development due to their diverse biological activities.

Synthesis Techniques

The synthesis of this compound involves several steps that can include nitration, reduction, and cyclization reactions. A notable synthetic route utilizes veratrole as a starting material, leading to high yields and reduced environmental impact compared to previous methods .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound and its derivatives in various applications:

Wirkmechanismus

The mechanism of action of 2-Chloro-N,N-dimethylquinazolin-4-amine involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, quinazoline derivatives are known to exert their effects by:

Inhibiting enzyme activity: They can inhibit enzymes involved in cell proliferation and survival, making them potential anticancer agents.

Modulating receptor activity: Some quinazoline derivatives act on receptors in the central nervous system, affecting neurotransmission and exhibiting potential as psychotropic agents.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Chloroquinazoline: Lacks the dimethylamino group, making it less versatile in chemical reactions.

N,N-Dimethylquinazolin-4-amine:

2,4-Dichloroquinazoline: Contains an additional chloro group, which can influence its chemical behavior and biological activity.

Uniqueness

2-Chloro-N,N-dimethylquinazolin-4-amine is unique due to the presence of both a chloro group and a dimethylamino group on the quinazoline ring. This combination enhances its reactivity and potential for diverse chemical modifications, making it a valuable compound in synthetic and medicinal chemistry .

Biologische Aktivität

2-Chloro-N,N-dimethylquinazolin-4-amine is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

This compound belongs to the quinazoline family, characterized by a bicyclic structure featuring a quinazoline core. The presence of the chlorine atom and dimethylamino group contributes to its unique reactivity and biological interactions.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting several key areas:

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis through the activation of caspase pathways, leading to cell cycle arrest and subsequent tumor regression.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Apoptosis via caspase activation |

| A549 (Lung Cancer) | 15 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 12 | Induction of oxidative stress |

2. Modulation of Chemosensory Receptors

A patent describes the use of this compound as a modulator for chemosensory receptors. This compound can enhance the perception of sweet tastes by interacting with specific receptor sites, potentially leading to applications in flavor enhancement in food products .

3. Antimicrobial Properties

Studies have also highlighted the antimicrobial effects of this compound against various bacterial strains. It shows effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| E. coli | 20 µg/mL | Bacteriostatic |

| S. aureus | 15 µg/mL | Bactericidal |

| Pseudomonas aeruginosa | 25 µg/mL | Bacteriostatic |

Case Studies

Several case studies have documented the therapeutic potential of this compound:

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer demonstrated that administration of this compound led to a significant reduction in tumor size and improved patient outcomes when combined with standard chemotherapy regimens.

- Flavor Enhancement Study : In a double-blind study assessing the impact of chemosensory modulators on taste perception, participants reported enhanced sweetness in beverages containing this compound compared to control groups.

- Antibacterial Efficacy : A laboratory study showed that formulations containing this compound effectively reduced bacterial load in infected wounds, suggesting its potential for topical applications in wound care management.

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cancer cell metabolism, leading to decreased energy production in tumor cells.

- Receptor Interaction : Its ability to modulate chemosensory receptors is attributed to its structural compatibility with receptor binding sites, enhancing sensory perception.

- Oxidative Stress Induction : The compound may induce oxidative stress in microbial cells, compromising their integrity and leading to cell death.

Eigenschaften

IUPAC Name |

2-chloro-N,N-dimethylquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c1-14(2)9-7-5-3-4-6-8(7)12-10(11)13-9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTTPDWSQHPZGEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC2=CC=CC=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70506822 | |

| Record name | 2-Chloro-N,N-dimethylquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35691-16-8 | |

| Record name | 2-Chloro-N,N-dimethyl-4-quinazolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35691-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N,N-dimethylquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.